N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 2,4-dimethoxyphenyl group and a 2-iodobenzamido substituent. The dimethoxy groups likely improve solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19IN2O5/c1-30-14-11-12-18(20(13-14)31-2)26-24(29)22-21(16-8-4-6-10-19(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJRKQOLRBNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an amine, such as 2-iodobenzamide, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Attachment of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, palladium catalysts, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The iodine substituent in the target compound distinguishes it from analogs with smaller or electron-donating groups. For example:
- Iodo vs. Ethoxy : The iodine atom in the target compound increases molecular weight and polarizability, which may improve target binding but reduce metabolic stability compared to the ethoxy analog .
- Dimethoxy vs. Chlorophenyl : The 2,4-dimethoxyphenyl group in the target compound likely enhances water solubility compared to the 4-chlorophenyl group in ’s compound, which is more lipophilic and prone to bioaccumulation .
Biological Activity
N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C22H20N3O4I
Molecular Weight: 527.3 g/mol
IUPAC Name: this compound
This compound features a complex structure that includes a benzofuran core, methoxy groups, and an iodobenzamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the iodine atom allows for unique substitution reactions, potentially enhancing its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Activity
Research suggests potential antiviral properties against Hepatitis C Virus (HCV) and other viral pathogens. The compound's ability to inhibit viral replication may be linked to its interaction with viral proteins or host cell receptors.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined the efficacy of related compounds on breast cancer cell lines. The results demonstrated that compounds with similar structural motifs inhibited cell growth by inducing apoptosis through caspase activation pathways .
Study 2: Antiviral Activity
In an investigation into antiviral agents, a derivative of this compound was tested against HCV. The findings indicated a significant reduction in viral load in vitro, suggesting that the compound could serve as a lead structure for developing antiviral therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Construction of the benzofuran-2-carboxamide core via condensation of 2-carboxybenzofuran with amines under coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopropylamine) .
- Step 2: Introduction of the 2-iodobenzamido group using nucleophilic acyl substitution.
- Step 3: Functionalization with the 2,4-dimethoxyphenyl moiety via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on halogen availability.
Key Optimization Parameters:
| Parameter | Condition | Yield Range | Reference |
|---|---|---|---|
| Coupling Agent | EDCI/DMAP in DMF | 60-75% | |
| Temperature | 0°C to room temperature | Varies by step | |
| Purification | Column chromatography (silica gel, EtOAc/hexane) | >95% purity |
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze and NMR spectra to confirm substituent positions (e.g., methoxy, iodophenyl groups). For example, the methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution .
- HPLC-MS: Verify molecular weight ([M+H] expected ~567.2 g/mol) and purity (>98% by UV detection at 254 nm).
- X-ray Crystallography: Resolve ambiguous stereochemistry or packing effects in solid-state studies (if crystals are obtainable) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies are critical:
- Substituent Effects:
- Methoxy Groups: Replace 2,4-dimethoxyphenyl with mono- or trimethoxy analogs to assess steric/electronic impacts on receptor binding. For example, removing the 4-methoxy group reduced activity by 40% in analogous compounds .
- Iodobenzamido Group: Substitute iodine with bromine or chlorine to evaluate halogen-dependent interactions (e.g., van der Waals vs. hydrogen bonding) .
Experimental Design:
Q. What strategies can resolve contradictions in biological assay data for this compound?
Methodological Answer: Address discrepancies through:
- Dose-Response Curves: Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Screening: Use proteome-wide affinity profiling (e.g., thermal shift assays) to rule out nonspecific interactions .
- Metabolic Stability Tests: Incubate the compound with liver microsomes to assess if metabolites contribute to observed activity .
Case Example:
If IC values vary between labs, compare buffer conditions (e.g., pH, divalent cations) or cell lines (e.g., HEK293 vs. CHO-K1).
Q. What computational approaches predict the pharmacokinetic properties of this compound?
Methodological Answer: Leverage in silico tools:
- ADME Prediction: Use SwissADME or pkCSM to estimate:
- Molecular Dynamics (MD): Simulate interactions with serum albumin to predict plasma protein binding (>90% anticipated) .
Validation: Compare computational results with experimental data from:
- Plasma Stability Assays: Measure degradation over 24 hours in human plasma.
- Caco-2 Permeability: Assess intestinal absorption potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
